1,2-Propanediamine, N1-(2-fluorophenyl)-2-methyl- is an organic compound with the molecular formula C10H15FN2. It features a propanediamine backbone with a 2-fluorophenyl group attached to one nitrogen atom and a methyl group on the second carbon of the propanediamine chain. The compound has a molecular weight of approximately 182.24 g/mol and is characterized by its unique structural features that confer specific chemical properties and biological activities .
These reactions are significant for synthesizing derivatives and exploring the compound's reactivity in organic synthesis .
1,2-Propanediamine, N1-(2-fluorophenyl)-2-methyl- exhibits various biological activities, primarily due to its amine functional groups. Research indicates potential applications in:
Several methods exist for synthesizing 1,2-propanediamine, N1-(2-fluorophenyl)-2-methyl-. Common approaches include:
The unique structure of 1,2-propanediamine, N1-(2-fluorophenyl)-2-methyl- lends itself to various applications:
Interaction studies involving 1,2-propanediamine, N1-(2-fluorophenyl)-2-methyl- focus on its binding affinity and interaction mechanisms with biological targets. Key findings include:
Several compounds share structural similarities with 1,2-propanediamine, N1-(2-fluorophenyl)-2-methyl-. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,2-Propanediamine, N1-(4-fluorophenyl)-2-methyl | C10H15FN2 | Similar structure but different fluorophenyl position |
| 1,3-Diaminopropane | C3H10N2 | Lacks aromatic substitution; simpler structure |
| 2-Methyl-N1-(4-methylphenyl)-1,2-propanediamine | C11H18N2 | Contains a methyl group on the phenyl ring |
The uniqueness of 1,2-propanediamine, N1-(2-fluorophenyl)-2-methyl- lies in its specific fluorinated aromatic substitution which can significantly alter its biological activity compared to non-fluorinated analogs. This modification often enhances lipophilicity and bioavailability, making it a valuable candidate for drug development .
Traditional synthetic routes for N1-(2-fluorophenyl)-2-methyl-1,2-propanediamine often rely on catalytic amination of precursor alcohols. A prominent method involves the reaction of 2-amino-2-methyl-1-propanol with hydrogen and ammonia in the presence of a metal catalyst. For instance, Raney nickel has been employed under high-pressure conditions (2.0–3.0 MPa) at temperatures ranging from 160°C to 220°C. This process achieves a balance between conversion efficiency and selectivity, with yields heavily dependent on reaction parameters:
| Catalyst Loading (% of Substrate) | Temperature (°C) | Hydrogen Pressure (MPa) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| 3.1 | 185 | 2.0 | 55.2 | 81.0 |
| 3.1 | 195 | 3.0 | 59.5 | 85.6 |
| 5.0 | 185 | 3.0 | 63.5 | 83.8 |
| 3.1 | 205 | 3.0 | 57.5 | 80.8 |
Table 1: Performance metrics for catalytic amination of 2-amino-2-methyl-1-propanol under varying conditions.
Key advantages of this method include operational simplicity and scalability. The use of 2-amino-2-methyl-1-propanol as a stable precursor minimizes side reactions, while the continuous process design reduces production costs. However, challenges persist in optimizing catalyst longevity and managing byproduct formation at elevated temperatures.
Enzymatic desymmetrization, a strategy widely used for chiral amine synthesis, has limited reported applications for fluorinated propanediamines. Current literature based on the provided sources does not detail enzymatic methods specific to N1-(2-fluorophenyl)-2-methyl-1,2-propanediamine. This gap suggests an opportunity for future research, particularly in leveraging lipases or transaminases to achieve enantioselective amination of fluorinated intermediates. General principles from related systems indicate that enzyme engineering could enhance compatibility with fluorinated substrates, but experimental validation remains absent in the context of this compound.
Transition metal-free approaches offer sustainable alternatives for synthesizing vicinal diamines. A notable method involves chemoselective reductive amination of carbonyl compounds with amines under mild conditions. For N1-(2-fluorophenyl)-2-methyl-1,2-propanediamine, a hypothetical two-step pathway could be proposed:
This metal-free route avoids toxic reagents and operates at ambient temperatures, aligning with green chemistry principles. While direct experimental data for the target compound is unavailable, analogous systems demonstrate yields of 50–90% for structurally similar tertiary amines. Challenges include steric hindrance from the 2-fluorophenyl group and ensuring regioselectivity during imine formation.
The positional arrangement of fluorine substituents on phenyl rings attached to propanediamine scaffolds exhibits profound effects on molecular properties and biological activity [2]. The compound 1,2-propanediamine, N1-(2-fluorophenyl)-2-methyl- represents a specific structural configuration where the fluorine atom occupies the ortho position relative to the amine attachment point [2]. This positioning contrasts significantly with the para-fluorophenyl analog, 1,2-propanediamine, N1-(4-fluorophenyl)-2-methyl-, creating distinct electronic and steric environments [3] [4].
Electronic effects arising from fluorine positioning demonstrate clear differences between ortho and para substitution patterns [5] [6]. In electrophilic aromatic substitution reactions, fluorine substituents at the ortho position exhibit stronger inductive withdrawal effects compared to para positioning, resulting in reduced partial rate factors at the ortho position [5]. This electronic distinction translates to altered reactivity profiles in propanediamine derivatives, where the 2-fluorophenyl substitution pattern creates enhanced electron withdrawal through proximity effects [6] [7].
Structural analysis reveals that 2-fluorophenyl substituted propanediamines adopt conformations that accommodate intramolecular interactions between the fluorine atom and nearby hydrogen atoms [8]. The ortho-fluorine positioning enables formation of weak C-H···F hydrogen bonds, which contribute to conformational stability and influence three-dimensional molecular architecture [8] [9]. These interactions are absent in 4-fluorophenyl analogs, where the fluorine atom is positioned too far from potential hydrogen bond donors [4] [7].
| Structural Parameter | 2-Fluorophenyl Derivative | 4-Fluorophenyl Derivative | Electronic Effect |
|---|---|---|---|
| Fluorine Position | Ortho to amine attachment | Para to amine attachment | Stronger inductive withdrawal (ortho) [5] |
| Intramolecular H-bonding | C-H···F interactions present [8] | Minimal intramolecular interactions | Enhanced stability (2-fluoro) [9] |
| Molecular Dipole | Higher dipole moment | Lower dipole moment | Increased polarity (ortho) [7] |
| Steric Hindrance | Moderate ortho hindrance | Minimal steric effects | Reduced flexibility (2-fluoro) [8] |
Comparative bioactivity analysis demonstrates that positional isomerism significantly influences biological properties [10] [11]. The 2-fluorophenyl substitution pattern typically exhibits altered receptor binding profiles compared to 4-fluorophenyl analogs due to differences in molecular shape and electronic distribution [10] [12]. In medicinal chemistry applications, single-site fluorination at the ortho position often provides enhanced metabolic stability compared to para substitution, as the ortho effect can protect adjacent positions from enzymatic oxidation [12] [7].
Studies of fluorinated protein-ligand complexes reveal that ortho-fluorophenyl groups can participate in unique binding interactions not available to para-substituted analogs [13] [10]. The proximity of the fluorine atom to the amine functionality in 2-fluorophenyl derivatives enables formation of hydrogen bond-like interactions with biological targets, contributing to selective binding profiles [13] [8]. These positional effects are particularly pronounced in compounds where the fluorinated phenyl group occupies binding pockets with specific geometric constraints [11] [12].
The methyl substituent at the 2-position of the propanediamine backbone exerts significant influence on the three-dimensional molecular architecture of 1,2-propanediamine, N1-(2-fluorophenyl)-2-methyl- [14] [15]. This methyl group introduces both steric and electronic perturbations that affect conformational preferences and overall molecular geometry [14] [16]. The positioning of this methyl group creates asymmetry in the propanediamine chain, leading to distinct conformational behavior compared to unsubstituted analogs [15] [16].
Conformational analysis reveals that the methyl group at the 2-position restricts rotation around the C-C bond in the propanediamine backbone, leading to preferred conformational states [15] [14]. The steric bulk of the methyl substituent creates unfavorable interactions with the 2-fluorophenyl group in certain rotational orientations, effectively limiting the accessible conformational space [16] [8]. This restriction results in more defined three-dimensional structures compared to methyl-free propanediamine derivatives [15] [9].
The methyl group orientation significantly impacts the spatial relationship between the two amine functionalities in the propanediamine scaffold [17] [14]. In the preferred conformations, the methyl substituent adopts orientations that minimize steric clashes while maintaining optimal hydrogen bonding geometries for both amine groups [17] [9]. These conformational preferences are further stabilized by weak intramolecular interactions between the methyl group and the fluorinated phenyl ring [8] [16].
Crystallographic studies of related propanediamine derivatives demonstrate that methyl group positioning influences intermolecular packing arrangements in the solid state [16] [18]. The 2-methyl substitution creates specific molecular shapes that dictate crystal packing motifs and intermolecular interaction patterns [16]. These packing effects translate to altered physical properties, including melting points, solubility characteristics, and stability profiles [18] [9].
| Conformational Parameter | 2-Methyl Substituted | Unsubstituted Analog | Impact on Architecture |
|---|---|---|---|
| C-C Bond Rotation Barrier | Elevated barrier [15] | Lower rotation barrier | Restricted flexibility |
| Amine-Amine Distance | Fixed geometry [17] | Variable geometry | Defined spatial relationship |
| Phenyl Ring Orientation | Constrained positioning [8] | Greater rotational freedom | Specific three-dimensional shape |
| Intramolecular Interactions | Enhanced H-bonding [9] | Reduced stabilization | Improved conformational stability |
The three-dimensional architecture resulting from methyl group positioning affects molecular recognition properties and binding affinity [17] [11]. The constrained conformations adopted by 2-methyl substituted propanediamine derivatives create more complementary shapes for specific binding sites, potentially enhancing selectivity compared to more flexible analogs [11] [12]. This architectural definition is particularly important in applications requiring precise molecular recognition [17] [10].
Computational modeling studies indicate that the methyl group orientation influences the electrostatic potential surface of the molecule, creating distinct regions of electron density that affect intermolecular interactions [9] [14]. The positioning of the methyl group relative to the fluorinated phenyl ring modulates the overall dipole moment and charge distribution, contributing to unique interaction profiles with biological targets [7] [8].
Density functional theory calculations provide detailed insights into the electronic effects induced by fluorine substitution on amine reactivity in 1,2-propanediamine, N1-(2-fluorophenyl)-2-methyl- [19] [13]. The highly electronegative fluorine atom creates significant perturbations in the electronic structure of the propanediamine system, affecting both the local amine environment and the overall molecular electronic distribution [19] [20]. These computational studies reveal that fluorine-induced electronic effects extend beyond simple inductive withdrawal to include complex orbital interactions and charge redistribution patterns [13] [21].
Molecular orbital analysis demonstrates that fluorine substitution significantly alters the energy levels and spatial distribution of frontier orbitals in propanediamine derivatives [19] [22]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies are systematically shifted due to the electron-withdrawing nature of the fluorine substituent [19] [9]. This orbital perturbation directly impacts the reactivity of the amine functionalities, with computational predictions indicating reduced nucleophilicity for the N1-substituted amine compared to unsubstituted analogs [23] [20].
The electronic effects of fluorine on amine reactivity manifest through multiple mechanisms [23] [13]. Primary inductive effects result from the high electronegativity of fluorine, which withdraws electron density from the aromatic ring and, consequently, from the attached amine group [20] [7]. Secondary effects include polarization of the C-F bond, which creates local electric fields that influence nearby molecular regions [13] [8]. These combined effects result in measurable changes in amine basicity and nucleophilic reactivity [23] [20].
| Electronic Parameter | 2-Fluorophenyl Derivative | Unsubstituted Analog | Computational Method |
|---|---|---|---|
| HOMO Energy (eV) | -6.21 [9] | -5.95 | DFT B3LYP/6-31G(d,p) |
| LUMO Energy (eV) | -2.26 [9] | -1.85 | DFT B3LYP/6-31G(d,p) |
| Dipole Moment (Debye) | 3.45 [7] | 2.12 | DFT Calculations |
| Amine pKa (predicted) | 8.2 [23] | 9.1 | Quantum chemical calculations |
Computational studies of carbon dioxide reactivity with fluorinated amines reveal that fluorine substitution significantly affects carbamate formation energies [23]. The electron-withdrawing fluorine substituent destabilizes carbon dioxide reaction products, leading to reduced reactivity compared to non-fluorinated analogs [23]. These findings are consistent with experimental observations that fluorinated amines exhibit altered reactivity profiles in nucleophilic addition reactions [23] [20].
Natural bond orbital analysis provides detailed understanding of the electronic structure changes induced by fluorine substitution [14] [9]. The calculations reveal that fluorine participation in molecular bonding extends beyond simple sigma bonding to include weak pi-interactions with the aromatic system [9] [19]. These interactions contribute to the overall electronic stabilization of the fluorinated propanediamine system while simultaneously reducing the electron density available at the amine nitrogen atoms [14] [20].
Time-dependent density functional theory calculations illuminate the excited-state properties of fluorinated propanediamine derivatives, revealing how fluorine substitution affects electronic transitions and potential photochemical behavior [19] [21]. The presence of fluorine shifts absorption maxima and alters oscillator strengths for electronic transitions, indicating modified photophysical properties compared to non-fluorinated analogs [19] [9]. These computational predictions provide valuable insights for understanding the behavior of fluorinated propanediamines in photochemical applications [21] [13].
CCR5 receptor antagonist activity represents a critical mechanism through which fluorinated propanediamine derivatives can potentially interfere with human immunodeficiency virus type 1 entry into target cells. The CC chemokine receptor 5 serves as an essential coreceptor for cellular entry of R5-tropic HIV-1 strains, making it a validated therapeutic target for antiretroviral interventions [2] [3]. Small molecule CCR5 antagonists operate through allosteric modulation of receptor conformation, preventing the formation of stable interactions between viral envelope proteins and cellular coreceptors [4] [5].
The molecular mechanism of CCR5 antagonism involves binding to a specific hydrophobic cavity formed by transmembrane domains 1, 2, 3, and 7 of the receptor [5] [6]. Upon antagonist binding, conformational changes occur that prevent proper engagement between HIV-1 gp120 envelope glycoproteins and the CCR5 receptor surface [5]. These structural modifications effectively block the membrane fusion process that is essential for viral entry into CD4-positive T cells [5]. The binding interaction occurs through a multi-step kinetic mechanism, whereby initial receptor-ligand complex formation transitions to a more stable configuration with significantly enhanced binding affinity [7].
Fluorinated propanediamine derivatives with CCR5 antagonist properties demonstrate several mechanistic advantages over existing therapeutic agents. The incorporation of fluorine atoms can enhance binding affinity through favorable electrostatic interactions with specific amino acid residues within the receptor binding pocket [8]. Studies utilizing site-directed mutagenesis have identified critical residues including Asn252 and Leu255 in transmembrane domain 6, as well as Gly163 and Ile198 in transmembrane domains 4 and 5, that contribute to antagonist binding specificity [9]. These molecular interactions suggest that fluorinated derivatives can achieve potent receptor blockade through optimized complementarity with the CCR5 binding site.
The antagonist binding mechanism involves competitive inhibition of natural chemokine ligands such as CCL3, CCL4, and CCL5 [10] [8]. CCR5 antagonists stabilize the receptor in an inactive conformation, preventing the conformational changes necessary for G-protein coupling and downstream signaling cascades [8]. This dual mechanism of action provides therapeutic benefits by both blocking viral coreceptor function and inhibiting inflammatory chemokine signaling pathways [8].
Recent structural studies have revealed that CCR5 antagonists bind within a cavity formed between multiple transmembrane helices, with the binding site located near the extracellular surface of the receptor [11]. The antagonist binding induces specific conformational changes in the extracellular loops and transmembrane domains that are critical for receptor activation [11]. These structural insights demonstrate that fluorinated propanediamine derivatives can potentially achieve selective CCR5 modulation through precise molecular recognition mechanisms [11].
| Mechanistic Parameter | Value | Reference |
|---|---|---|
| Transmembrane Binding Domains | TM1, TM2, TM3, TM7 [9] | [9] |
| Critical Binding Residues | Asn252, Leu255, Gly163, Ile198 [9] | [9] |
| Binding Affinity Enhancement | >10-fold increase [7] | [7] |
| Competitive Inhibition | CCL3, CCL4, CCL5 [10] | [10] |
Aziridinium intermediate formation represents a critical metabolic pathway through which propanediamine derivatives can generate highly reactive species with enhanced biological activity. Aziridinium ions are three-membered nitrogen-containing cyclic intermediates characterized by significant ring strain and electrophilic reactivity [12] [13]. These intermediates play important roles in both therapeutic efficacy and potential toxicity profiles of nitrogen-containing pharmaceutical compounds [12] [14].
The formation mechanism of aziridinium intermediates involves intramolecular nucleophilic attack by nitrogen atoms on adjacent carbon centers bearing suitable leaving groups [14] [15]. This cyclization process is facilitated by neighboring group participation, where the nucleophilic nitrogen atom assists in the departure of halide or other leaving groups [15]. The resulting aziridinium cation possesses high electrophilic character due to the combination of positive charge and ring strain energy [14] [16].
Metabolic studies have demonstrated that aziridinium intermediate formation can occur through enzymatic or non-enzymatic pathways, depending on the specific molecular structure and cellular environment [13] [17]. Iron-dependent enzymes, particularly those belonging to the 2-oxoglutarate-dependent dioxygenase family, can catalyze aziridination reactions through hydrogen abstraction followed by polar intramolecular carbon-nitrogen bond formation [13]. This enzymatic mechanism involves the formation of iron(IV)-oxo species that initiate carbon-hydrogen bond cleavage, leading to carbocation formation and subsequent cyclization [13].
The biological activity of aziridinium intermediates stems from their powerful alkylating properties, which enable covalent modification of nucleophilic biomolecules including DNA, proteins, and cellular thiols [12] [17]. These reactive intermediates can form cross-links with guanine nucleobases in DNA, leading to replication inhibition and potential cytotoxic effects [12]. Additionally, aziridinium species can interact with cellular glutathione systems, depleting antioxidant capacity and promoting oxidative stress responses [17].
Pharmacokinetic studies have revealed that aziridinium intermediate formation can significantly influence drug distribution and elimination pathways [17] [18]. The high reactivity of these species typically results in rapid clearance from systemic circulation, but can also lead to tissue-specific accumulation and potential toxicity [18] [19]. The cholinotoxic effects observed with certain aziridinium-containing compounds demonstrate the importance of this metabolic pathway in determining therapeutic indices [18] [19].
Structure-activity relationship studies have identified specific molecular features that promote aziridinium formation, including the presence of vicinal nitrogen-carbon bonds with appropriate stereochemistry and electronic properties [14] [16]. The stability and reactivity of aziridinium intermediates can be modulated through substitution patterns, with electron-withdrawing groups generally enhancing electrophilic character while sterically bulky substituents can influence ring-opening regioselectivity [14] [16].
| Metabolic Parameter | Characteristic | Reference |
|---|---|---|
| Ring Strain Energy | Similar to cyclopropane [20] | [20] |
| Formation Mechanism | Fe(IV)-oxo mediated [13] | [13] |
| DNA Alkylation | Guanine cross-linking [12] | [12] |
| Glutathione Depletion | Rapid consumption [17] | [17] |
| Tissue Distribution | CNS penetration [18] [19] | [18] [19] |
Fluorine incorporation into propanediamine derivatives can significantly enhance blood-brain barrier permeability through multiple complementary mechanisms that optimize central nervous system drug delivery. The unique physicochemical properties of fluorine atoms, including high electronegativity, small atomic radius, and strong carbon-fluorine bond character, contribute to favorable pharmacokinetic profiles for neurotherapeutic applications [21] [22].
The primary mechanism through which fluorine enhances blood-brain barrier penetration involves modulation of lipophilicity and membrane permeation characteristics [23]. Fluorinated functional groups exhibit distinct lipophilic behavior that facilitates passive diffusion across biological membranes [23]. The electronegativity of fluorine creates favorable dipole interactions with membrane components while maintaining overall molecular neutrality that is essential for transcellular transport [21] [24].
Experimental studies utilizing in vitro blood-brain barrier models have demonstrated that fluorinated compounds achieve superior permeability coefficients compared to non-fluorinated analogs [25] [26]. Triple cell coculture systems incorporating rat astrocytes, pericytes, and monkey endothelial cells provide physiologically relevant models for evaluating fluorine-mediated permeability enhancement [25] [26]. Fluorinated protease inhibitors have shown apparent permeability coefficients exceeding 20 × 10⁻⁶ centimeters per second, indicating efficient blood-brain barrier penetration properties [25] [26].
The molecular basis for fluorine-enhanced permeability involves several complementary mechanisms including hydrogen bonding modulation, conformational stabilization, and metabolic stability enhancement [22] [24]. Fluorine substitution can influence the three-dimensional structure of molecules, promoting conformations that are more compatible with membrane transport processes [24]. Additionally, the strong carbon-fluorine bond provides protection against metabolic degradation, extending circulation time and increasing the probability of central nervous system penetration [22].
Positron emission tomography studies using fluorine-18 labeled compounds have provided direct evidence for enhanced brain uptake of fluorinated pharmaceuticals [22]. Flortaucipir F-18, used for Alzheimer's disease diagnosis, demonstrates rapid blood-brain barrier penetration and selective binding to aggregated tau proteins [22]. The compound's lipophilic character enables efficient crossing of the blood-brain barrier with subsequent binding to neurofibrillary tangles [22].
Structure-activity relationship analysis has identified specific fluorinated functional groups that optimize blood-brain barrier permeability while maintaining therapeutic activity [27]. Trifluoromethyl groups exhibit particularly favorable properties for central nervous system penetration, providing enhanced lipophilicity without compromising molecular stability [27]. Small molecule design strategies incorporating fluorine atoms at strategic positions can achieve optimal balance between permeability, selectivity, and safety profiles [27].
The mechanism of fluorine-enhanced permeability also involves effects on efflux transporter recognition and substrate specificity [28]. Fluorinated compounds may exhibit reduced affinity for P-glycoprotein and other efflux pumps that limit brain accumulation of xenobiotics [28]. This reduced efflux combined with enhanced passive permeability results in improved central nervous system bioavailability for fluorinated propanediamine derivatives [28].
Recent computational studies have utilized machine learning approaches to predict blood-brain barrier permeability based on molecular descriptors including fluorine content and substitution patterns [27]. These models have identified specific substructures containing fluorine atoms that correlate with enhanced permeability, providing guidance for rational drug design approaches [27]. Molecular weight, topological polar surface area, and hydrogen bonding capacity represent key descriptors that are favorably influenced by strategic fluorine incorporation [27].
| Permeability Parameter | Fluorinated Value | Non-fluorinated Value | Reference |
|---|---|---|---|
| Apparent Permeability (×10⁻⁶ cm/s) | 37.2-38.1 [25] | 9.0-18.2 [25] | [25] |
| Brain Penetration Threshold | >20 × 10⁻⁶ cm/s [25] | <10 × 10⁻⁶ cm/s [25] | [25] |
| Lipophilicity Enhancement | 2-4 fold increase [23] | Baseline [23] | [23] |
| Metabolic Stability | Enhanced [22] | Standard [22] | [22] |
| Efflux Pump Affinity | Reduced [28] | Standard [28] | [28] |